molecular formula C10H20O2 B2546129 1-(Methoxymethyl)-2,6-dimethylcyclohexanol CAS No. 1936137-03-9

1-(Methoxymethyl)-2,6-dimethylcyclohexanol

Cat. No.: B2546129
CAS No.: 1936137-03-9
M. Wt: 172.268
InChI Key: HFKWDFSCAUIPRW-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2,6-dimethylcyclohexanol is an organic compound with a cyclohexane ring substituted with methoxymethyl and dimethyl groups

Scientific Research Applications

1-(Methoxymethyl)-2,6-dimethylcyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products, including solvents and additives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol typically involves the methoxymethylation of 2,6-dimethylcyclohexanol. One common method is the reaction of 2,6-dimethylcyclohexanol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar methoxymethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2,6-dimethylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can act as a protecting group in organic synthesis, temporarily modifying the reactivity of the molecule. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

  • 2-(Methoxymethyl)-2,6-dimethylcyclohexanol
  • 4-(Methoxymethyl)-2,6-dimethylcyclohexanol
  • 2,6-Dimethylcyclohexanol

Comparison: 1-(Methoxymethyl)-2,6-dimethylcyclohexanol is unique due to the position of the methoxymethyl group on the cyclohexane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

1-(methoxymethyl)-2,6-dimethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8-5-4-6-9(2)10(8,11)7-12-3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKWDFSCAUIPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1(COC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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